

JNJ-47965567 competitive vs non-competitive inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B608231

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JNJ-47965567 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for experiments involving **JNJ-47965567**, a potent and selective P2X7 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: Is **JNJ-47965567** a competitive or non-competitive inhibitor of the P2X7 receptor?

A1: While initial functional studies suggested a competitive mechanism, recent structural and mechanistic studies have demonstrated that **JNJ-47965567** is a non-competitive, allosteric inhibitor of the P2X7 receptor. It binds to a site distinct from the ATP-binding pocket, located in a groove between two neighboring subunits of the receptor. This allosteric binding prevents the conformational changes required for channel activation, even when ATP is bound. The initial misinterpretation may have been due to the use of high agonist concentrations in earlier assays.

Q2: What is the primary mechanism of action of **JNJ-47965567**?

A2: **JNJ-47965567** is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel. By binding to an allosteric site, it prevents the opening of the ion channel that is normally triggered by high concentrations of extracellular ATP. This blockade inhibits the influx of Ca^{2+} and Na^{+} ions and the efflux of K^{+} ions, thereby preventing the downstream signaling

cascades associated with P2X7 activation, such as NLRP3 inflammasome activation and the release of pro-inflammatory cytokines like IL-1 β .

Q3: In which experimental systems has the activity of **JNJ-47965567** been characterized?

A3: The activity of **JNJ-47965567** has been characterized in a variety of in vitro and in vivo systems, including recombinant cell lines (e.g., HEK293 and 1321N1 astrocytoma cells) expressing human, rat, or mouse P2X7 receptors, as well as in native cells such as human monocytes, human whole blood, and rat primary microglia.

Q4: What are the key therapeutic areas being explored for P2X7 receptor antagonists like **JNJ-47965567**?

A4: Given the role of the P2X7 receptor in inflammation and neuronal signaling, antagonists like **JNJ-47965567** are being investigated for a range of conditions, including neuroinflammatory diseases, chronic pain, and psychiatric disorders.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with **JNJ-47965567**.

Issue	Potential Cause	Troubleshooting Steps
No or lower than expected inhibition	Compound Degradation: JNJ-47965567 may have degraded due to improper storage or multiple freeze-thaw cycles.	Prepare fresh stock solutions of JNJ-47965567 in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C and protect from light.
Incorrect Concentration: The final concentration of JNJ-47965567 in the assay may be too low.	Verify the concentration of the stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay conditions.	
Low P2X7 Receptor Expression: The cell line or primary cells used may have low or no expression of the P2X7 receptor.	Confirm P2X7 receptor expression using techniques such as Western blot, qPCR, or flow cytometry. Use a cell line known to have high P2X7 expression as a positive control.	
Variability in results between experiments	Inconsistent Cell Culture Conditions: Differences in cell passage number, confluency, or health can affect P2X7 receptor expression and function.	Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of the experiment.
Assay Conditions: Minor variations in incubation times, reagent concentrations, or temperature can lead to variability.	Standardize all assay parameters and ensure they are consistently applied across all experiments.	
Unexpected off-target effects	Interaction with other proteins: Like many small molecule inhibitors, JNJ-47965567 could potentially interact with other	Include appropriate controls to rule out off-target effects. Consider using a structurally unrelated P2X7 antagonist to

proteins at high
concentrations.

confirm that the observed
effect is specific to P2X7
inhibition.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of **JNJ-47965567** across different species and experimental assays.

Parameter	Species	Assay System	Value	Reference
pKi	Human	Recombinant 1321N1 cells	7.9 ± 0.07	[1]
pKi	Rat	Recombinant 1321N1 cells	8.7 ± 0.07	[1]
pIC50	Human	BzATP-induced Calcium Flux (Recombinant 1321N1)	8.3 ± 0.08	[1]
pIC50	Mouse	BzATP-induced Calcium Flux (Recombinant 1321N1)	7.5 ± 0.1	[1]
pIC50	Rat	BzATP-induced Calcium Flux (Recombinant 1321N1)	7.2 ± 0.08	[1]
pIC50	Human	IL-1 β Release (Whole Blood)	6.7 ± 0.07	[1]
pIC50	Human	IL-1 β Release (Monocytes)	7.5 ± 0.07	[1]
pIC50	Rat	IL-1 β Release (Microglia)	7.1 ± 0.1	[1]
IC50	Murine	ATP-induced ethidium+ uptake (J774 macrophages)	54 ± 24 nM	[2]

Experimental Protocols

In Vitro Calcium Flux Assay

This protocol describes a method to measure the inhibitory effect of **JNJ-47965567** on P2X7 receptor-mediated calcium influx.

Materials:

- HEK293 cells stably expressing the P2X7 receptor
- Cell culture medium (e.g., DMEM with 10% FBS)
- Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
- Pluronic F-127
- **JNJ-47965567**
- P2X7 receptor agonist (e.g., ATP or BzATP)
- 96-well black, clear-bottom microplates
- Fluorescence microplate reader

Procedure:

- **Cell Plating:** Seed the P2X7-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
- **Dye Loading:**
 - Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 μ M Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
 - Remove the cell culture medium and wash the cells once with HBSS.
 - Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
- **Cell Washing:** Gently wash the cells twice with HBSS to remove excess dye.

- Compound Incubation:
 - Prepare serial dilutions of **JNJ-47965567** in HBSS at 2x the final desired concentration.
 - Add the **JNJ-47965567** dilutions to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
- Calcium Flux Measurement:
 - Prepare the P2X7 agonist (e.g., BzATP) at 2x the final desired concentration in HBSS.
 - Place the plate in a fluorescence microplate reader and establish a baseline fluorescence reading.
 - Add the agonist to the wells and immediately begin kinetic reading of fluorescence intensity over time.

Data Analysis:

- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the data to the vehicle control and plot as a percentage of the maximal agonist response.
- Determine the IC₅₀ value of **JNJ-47965567** from the dose-response curve.

In Vitro IL-1 β Release Assay

This protocol outlines a method to assess the inhibitory effect of **JNJ-47965567** on P2X7-mediated IL-1 β release from monocytes or microglia.

Materials:

- Human monocytic cell line (e.g., THP-1) or primary microglia
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Lipopolysaccharide (LPS)

- **JNJ-47965567**

- P2X7 receptor agonist (e.g., ATP or BzATP)
- ELISA kit for human or rat IL-1 β
- 24-well or 96-well cell culture plates

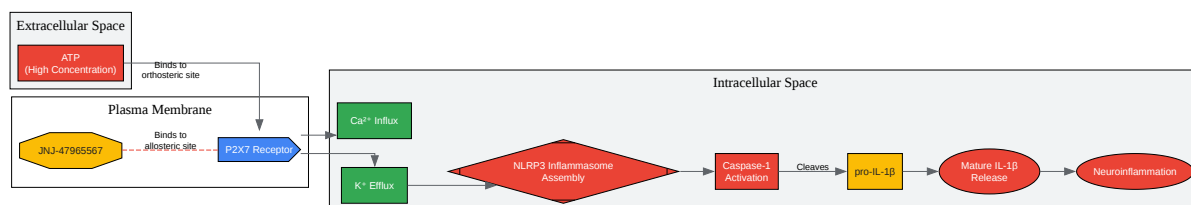
Procedure:

- Cell Priming:
 - Plate the cells and allow them to adhere.
 - Prime the cells with LPS (e.g., 1 μ g/mL) for 3-4 hours to induce the expression of pro-IL-1 β .
- Compound Treatment:
 - Wash the cells with serum-free medium to remove the LPS.
 - Pre-incubate the cells with varying concentrations of **JNJ-47965567** for 30-60 minutes. Include a vehicle control.
- Agonist Stimulation:
 - Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 μ M), for 30-60 minutes.
- Supernatant Collection:
 - Centrifuge the plates to pellet the cells.
 - Carefully collect the supernatants for cytokine analysis.
- Cytokine Quantification:
 - Measure the concentration of IL-1 β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

Data Analysis:

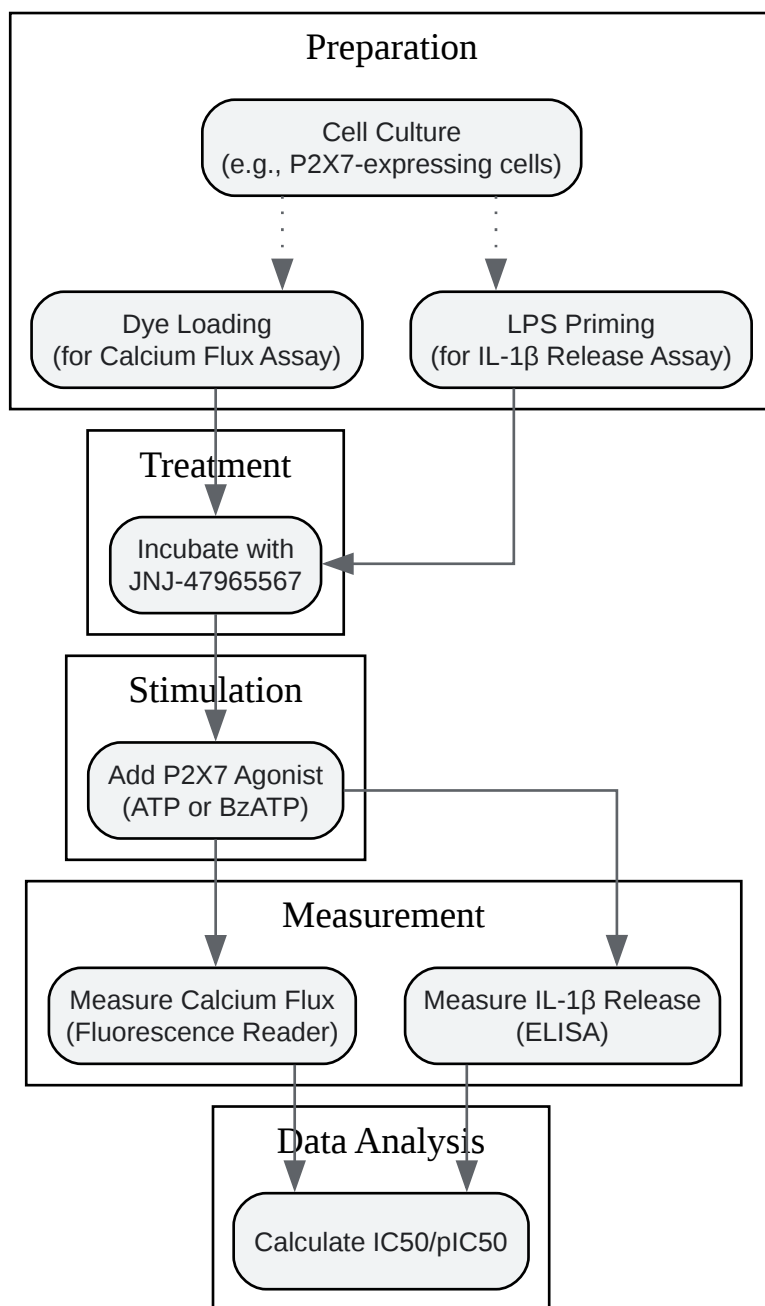
- Determine the inhibitory effect of **JNJ-47965567** by measuring the reduction in IL-1 β release compared to the vehicle-treated control.
- Calculate the pIC50 or IC50 value from the concentration-response curve.

Mandatory Visualizations



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Caption: P2X7 Receptor Signaling Pathway and Inhibition by **JNJ-47965567**.



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References

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- To cite this document: BenchChem. [JNJ-47965567 competitive vs non-competitive inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608231#nj-47965567-competitive-vs-non-competitive-inhibition]

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